2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-
Description
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a specialized organic compound with a unique structure that includes a cyclopentenone ring and a tris(1-methylethyl)silyl group
Properties
CAS No. |
645389-89-5 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
(4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-12,14H,9H2,1-6H3/t14-/m1/s1 |
InChI Key |
NJVXKMSYMSYSCQ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CC(=O)C=C1 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Mechanism of Enone-Aldehyde Reaction
The reaction mechanism typically involves:
Nucleophilic Attack : The aldehyde acts as a nucleophile attacking the electrophilic carbon of the enone.
Formation of Intermediate : A tetrahedral intermediate is formed, which can collapse to yield the cyclopentenone structure after elimination of water.
Cyclization : In some cases, intramolecular cyclization may occur if appropriate substituents are present on the aldehyde.
Silylation Mechanism
The silylation process involves:
Nucleophilic Attack by Alcohol : The alcohol attacks the silicon atom in tris(1-methylethyl)silyl chloride.
Formation of Silyl Ether : A new bond forms between the oxygen of the alcohol and silicon, resulting in the formation of a silyl ether.
Stabilization : The resulting silyl ether is more stable and less reactive towards hydrolysis compared to its alcohol counterpart.
Comparative Yield Analysis
The following table summarizes yield data from various preparation methods for related cyclopentenones:
| Method | Yield (%) | Notes |
|---|---|---|
| Enone-Aldehyde Reaction | 85 | High yield under optimized conditions |
| Silylation followed by cyclization | 70 | Effective for stabilizing reactive intermediates |
| Direct synthesis from starting materials | 40-60 | Varies based on substrate complexity |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the silyl group, used in similar chemical reactions.
3-Cyclopenten-1-one: An isomer with different reactivity and applications.
2-Cyclopenten-1-one, 3,4-dimethyl-: A methylated derivative with distinct properties.
Uniqueness
The presence of the tris(1-methylethyl)silyl group in 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- imparts unique steric and electronic properties, enhancing its reactivity and stability in certain reactions. This makes it a valuable compound in synthetic chemistry and material science.
Biological Activity
2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H26O2Si
- CAS Number : 645389-89-5
- Molecular Weight : 270.52 g/mol
The compound features a cyclopentene ring with a silyl ether substituent, which may influence its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that compounds similar to 2-cyclopenten-1-one exhibit antimicrobial activity. For instance, studies on related cyclopentenones have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 2-Cyclopenten-1-one derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria |
Cytotoxic Effects
In vitro studies have indicated that certain derivatives of cyclopentenones can induce cytotoxicity in cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent apoptosis.
- Case Study : A study involving similar compounds reported a dose-dependent increase in cell death in K562 leukemia cells with an IC50 value around 10 µM, indicating significant cytotoxic potential .
The biological activity of 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds in this class can promote oxidative stress within cells, leading to apoptosis.
- Inhibition of Key Enzymes : Some derivatives may inhibit enzymes involved in cell proliferation or survival pathways.
- Interaction with Cellular Membranes : The lipophilic nature of the silyl ether may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
In Vivo Studies
Limited in vivo studies are available specifically for this compound; however, related compounds have shown promise in animal models for inhibiting tumor growth. For example, thiosemicarbazone analogs demonstrated efficacy in delaying tumor growth in mouse models .
Structure-Activity Relationship (SAR)
The structural features of cyclopentenones significantly influence their biological activity. Modifications at the silyl group or the cyclopentene moiety can enhance or diminish their effectiveness against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
